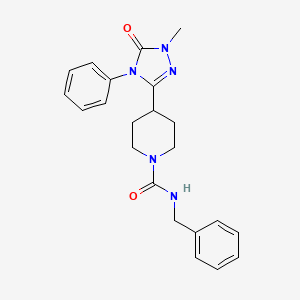
N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact molecular structure of this specific compound would require more detailed analysis or experimental data.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-triazole ring is known for its antimicrobial properties. Compounds with this ring have been reported to exhibit a broad spectrum of activity against various bacterial and fungal strains . This suggests that our compound could be explored for its efficacy against pathogens like E. coli, B. cereus, and B. subtilis, as well as fungal strains such as A. niger and Fusarium oxisporum.
Anticancer Potential
Triazole: derivatives have been studied for their potential in cancer therapy. They can act as cancer prevention agents by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . The benzyl and piperidine groups attached to the triazole core in our compound could be modified to enhance its selectivity and potency against cancer cells.
Antioxidant Properties
Compounds containing the 1,2,4-triazole ring have shown good scavenging potential, comparable to ascorbic acid in some cases . This indicates that our compound might be used in research focused on oxidative stress-related diseases, where it could help in neutralizing harmful free radicals.
Enzyme Inhibition
The 1,2,3-triazole ring is known to produce anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . This property could be harnessed in the development of treatments for neurodegenerative diseases like Alzheimer’s.
Chemical Synthesis and Drug Design
The benzylic position in our compound is a reactive site that can undergo various chemical reactions, making it a valuable intermediate in organic synthesis . It could be used to create a diverse array of derivatives for drug discovery and development.
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing 1,2,4-triazole and piperidine rings . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . The 1,4-disubstituted 1,2,3-triazoles, which are part of the compound’s structure, can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .
Mode of Action
It is suggested that the triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to bind to the target enzyme in various ways, potentially altering its function .
Biochemical Pathways
Compounds with similar structures have been shown to affect the release of monoamines, such as dopamine and serotonin . This could potentially affect various biochemical pathways related to these neurotransmitters.
Pharmacokinetics
Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .
Result of Action
Based on its potential role as a monoamine releasing agent , it could potentially alter neurotransmitter levels in the brain, affecting various neurological processes.
Propiedades
IUPAC Name |
N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXVTQGROWFUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

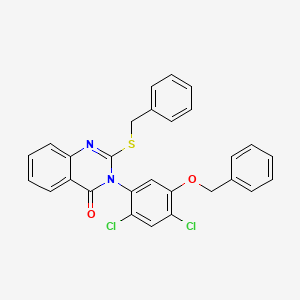
![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)
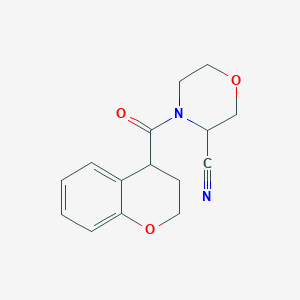
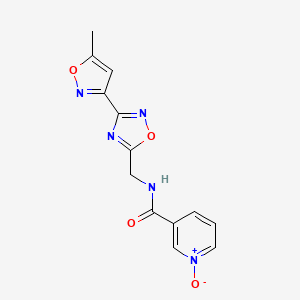
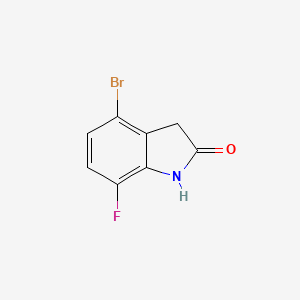

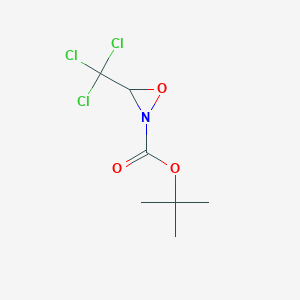
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
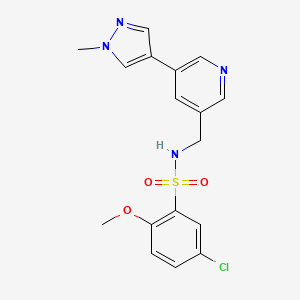
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
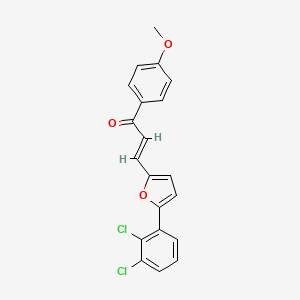
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)